5-Isopropyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil
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Overview
Description
1-((2-Hydroxyethoxy)methyl)-5-isopropyl-6-(phenylthio)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethoxy)methyl)-5-isopropyl-6-(phenylthio)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol . The reaction is usually carried out in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial reactors and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-((2-Hydroxyethoxy)methyl)-5-isopropyl-6-(phenylthio)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
1-((2-Hydroxyethoxy)methyl)-5-isopropyl-6-(phenylthio)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is being studied for its potential antimicrobial and antiviral activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structural properties make it useful in the development of new materials.
Mechanism of Action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-5-isopropyl-6-(phenylthio)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to inhibit certain enzymes or disrupt cell membranes . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit various biological activities.
Imidazo[1,2-a]pyridines: These compounds are also known for their wide range of applications in medicinal chemistry and material science.
Uniqueness
1-((2-Hydroxyethoxy)methyl)-5-isopropyl-6-(phenylthio)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a hydroxyethoxy group, isopropyl group, and phenylthio group makes it a versatile compound for various applications .
Properties
CAS No. |
137897-91-7 |
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Molecular Formula |
C16H20N2O4S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-6-phenylsulfanyl-5-propan-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H20N2O4S/c1-11(2)13-14(20)17-16(21)18(10-22-9-8-19)15(13)23-12-6-4-3-5-7-12/h3-7,11,19H,8-10H2,1-2H3,(H,17,20,21) |
InChI Key |
SKRGZCVXYHATRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC=C2 |
Origin of Product |
United States |
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